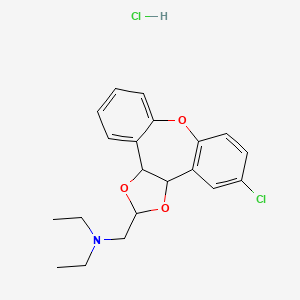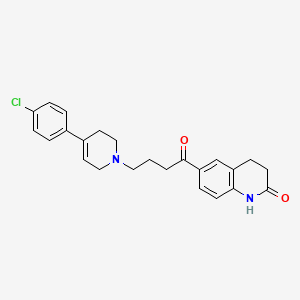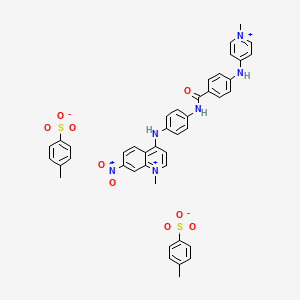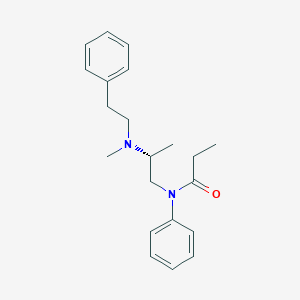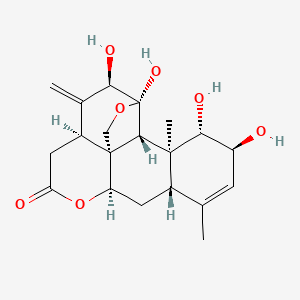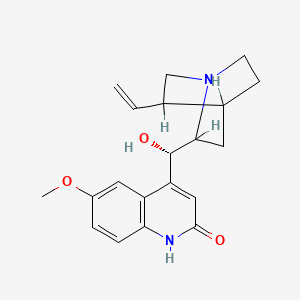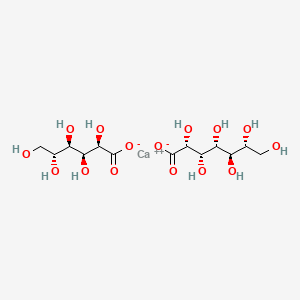
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium is a chemical compound with the molecular formula C13H24CaO15 and a molecular weight of 460.39866. It is known for its unique coordination properties, where calcium ions are chelated by gluconate and gluco-heptonate ligands .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium typically involves the reaction of calcium salts with gluconic acid and gluco-heptonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal chelation of the calcium ions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state calcium complexes, while reduction reactions may produce lower oxidation state complexes .
科学的研究の応用
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium metabolism and transport.
Medicine: It is investigated for its potential therapeutic applications, including its use as a calcium supplement and in the treatment of calcium deficiency disorders.
作用機序
The mechanism of action of (D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium involves the chelation of calcium ions by the gluconate and gluco-heptonate ligands. This chelation stabilizes the calcium ions and enhances their solubility and bioavailability. The molecular targets and pathways involved in its action include calcium transport proteins and enzymes involved in calcium metabolism .
類似化合物との比較
Similar Compounds
Calcium Gluconate: A similar compound where calcium is chelated by gluconate ligands.
Calcium Heptonate: Another similar compound with calcium chelated by heptonate ligands.
Uniqueness
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium is unique due to its dual chelation by both gluconate and gluco-heptonate ligands, which enhances its stability and bioavailability compared to compounds with single ligand chelation .
特性
CAS番号 |
94233-02-0 |
|---|---|
分子式 |
C13H24CaO15 |
分子量 |
460.40 g/mol |
IUPAC名 |
calcium;(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C7H14O8.C6H12O7.Ca/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4-,5+,6-;2-,3-,4+,5-;/m11./s1 |
InChIキー |
DDYVHXDTXYNJGW-RRJWUFKUSA-L |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
正規SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


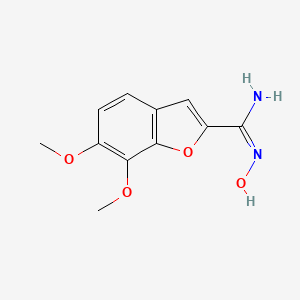
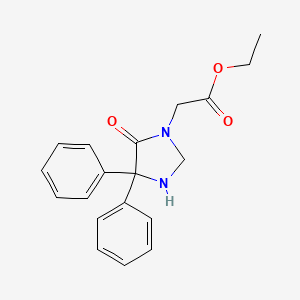
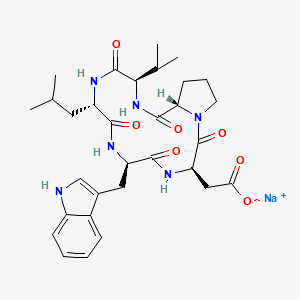
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

